Anidulafungin-d11
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Overview
Description
Anidulafungin-d11 is a deuterated form of anidulafungin, an antifungal compound belonging to the echinocandin class. Anidulafungin is primarily used to treat fungal infections caused by Candida and Aspergillus species. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug due to its enhanced stability and reduced metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anidulafungin is synthesized from a fermentation product of Aspergillus nidulans. The process involves several steps, including the formation of a lipopeptide core, followed by the addition of side chains and functional groups. The synthesis of Anidulafungin-d11 involves the incorporation of deuterium atoms at specific positions to enhance the stability of the compound .
Fermentation: The initial step involves the fermentation of Aspergillus nidulans to produce the core lipopeptide.
Chemical Modification: The lipopeptide is then chemically modified to introduce deuterium atoms. This involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are scaled up using industrial reactors. The purification process is also adapted for large-scale production to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Anidulafungin-d11 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipopeptide core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as ketones or aldehydes, present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Anidulafungin-d11 has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of the drug in biological systems.
Drug Development: Researchers use this compound to develop new antifungal therapies.
Biological Studies: this compound is used in various biological studies to understand the mechanisms of fungal infections and the drug’s mode of action.
Industrial Applications: The compound is also used in the development of industrial antifungal agents and coatings to prevent fungal growth on surfaces.
Mechanism of Action
Anidulafungin-d11 exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death .
The molecular targets of this compound include the glucan synthase complex, which is composed of several subunits. The drug binds to the catalytic subunit of the enzyme, preventing the polymerization of glucose molecules into 1,3-β-D-glucan .
Comparison with Similar Compounds
Anidulafungin-d11 is part of the echinocandin class of antifungal drugs, which also includes caspofungin and micafungin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
Caspofungin: Like this compound, caspofungin inhibits glucan synthase but has a different pharmacokinetic profile, with a shorter half-life and different tissue distribution.
The uniqueness of this compound lies in its enhanced stability due to deuterium incorporation, making it a valuable tool for research and drug development .
Properties
Molecular Formula |
C58H73N7O17 |
---|---|
Molecular Weight |
1151.3 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenyl]phenyl]benzamide |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30-,31+,39+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1/i1D3,5D2,6D2,7D2,24D2 |
InChI Key |
JHVAMHSQVVQIOT-UKHPOHFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O |
Origin of Product |
United States |
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